molecular formula C14H14O B6356704 3-(2,5-Dimethylphenyl)phenol CAS No. 1177232-47-1

3-(2,5-Dimethylphenyl)phenol

Cat. No.: B6356704
CAS No.: 1177232-47-1
M. Wt: 198.26 g/mol
InChI Key: FJIIHUOVNXHCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under mild conditions and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions allows for high throughput and consistent product quality. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Dimethylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group allows it to act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylphenyl)phenol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also enhances its potential as an antioxidant and its ability to participate in various chemical reactions.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIHUOVNXHCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653572
Record name 2',5'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177232-47-1
Record name 2',5'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.